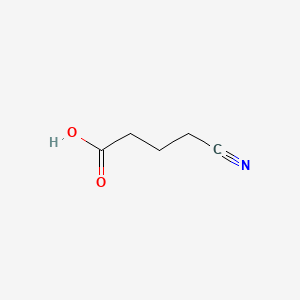

4-Cyanobutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyanobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c6-4-2-1-3-5(7)8/h1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBVMSQDRLXPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192453 | |

| Record name | 4-Cyanobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39201-33-7 | |

| Record name | 4-Cyanobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-cyanobutanoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates available data on its physical characteristics, spectroscopic profile, and chemical reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are provided, where available in the public domain. The guide also addresses the current understanding of its biological activity and its potential relevance in pharmacological research.

Introduction

This compound, also known as 4-cyanobutyric acid, is a bifunctional organic molecule containing both a carboxylic acid and a nitrile functional group. This unique structure makes it a versatile building block in organic synthesis, with potential applications in the pharmaceutical and chemical industries. The presence of two reactive centers allows for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds. This guide aims to provide a detailed repository of the known chemical and physical properties of this compound, facilitating its use in research and development.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These data have been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO₂ | [1][2] |

| Molecular Weight | 113.11 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 35 °C | |

| Boiling Point | 320.4 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| pKa | 2.42 (at 25 °C) | |

| Flash Point | 147.6 ± 23.2 °C | |

| LogP | -0.2 | [1][3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 39201-33-7 | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| InChI | InChI=1S/C5H7NO2/c6-4-2-1-3-5(7)8/h1-3H2,(H,7,8) | [1][2][3] |

| InChIKey | YXBVMSQDRLXPQV-UHFFFAOYSA-N | [1][2][3] |

| SMILES | C(CC#N)CC(=O)O | [1][3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following sections provide an overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted and reported chemical shifts for this compound are presented below.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

¹³C NMR: The carbon-13 NMR spectrum will exhibit five signals, one for each of the unique carbon atoms in the structure. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and carboxylic acid groups.[5]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-COOH) | ~178 |

| C2 (-CH₂-) | ~30 |

| C3 (-CH₂-) | ~20 |

| C4 (-CH₂-) | ~15 |

| C5 (-C≡N) | ~119 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C≡N stretch of the nitrile group.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (sp³) | 2950-2850 | Medium |

| C≡N (Nitrile) | 2260-2240 | Medium |

| C=O (Carboxylic Acid) | 1710 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 113.

Chemical Reactivity and Synthesis

The bifunctional nature of this compound allows for a range of chemical reactions at both the carboxylic acid and the nitrile functional groups.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol.

-

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

Logical Relationship of Functional Group Transformations

Caption: Chemical transformations of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of chemical compounds. The following sections provide generalized procedures that can be adapted for this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the hydrolysis of its corresponding ester, ethyl 4-cyanobutanoate.

Protocol: Hydrolysis of Ethyl 4-Cyanobutanoate

-

Dissolution: Dissolve ethyl 4-cyanobutanoate in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

Hydrolysis: Add a stoichiometric excess of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to the solution.

-

Heating: Heat the reaction mixture under reflux for a period of 1-3 hours to ensure complete hydrolysis of the ester.

-

Acidification: After cooling the reaction mixture to room temperature, acidify it with a strong acid, such as hydrochloric acid, until the pH is acidic (pH < 2).

-

Extraction: Extract the aqueous solution with an organic solvent, such as ethyl acetate (B1210297) or diethyl ether, to isolate the this compound.

-

Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Protocol: Recrystallization [6][7][8]

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Protocol: Column Chromatography [9][10]

-

Stationary Phase: Use silica (B1680970) gel as the stationary phase.

-

Mobile Phase: Select an appropriate eluent system, typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

-

Packing: Pack the chromatography column with a slurry of silica gel in the mobile phase.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Protocols

Protocol: ¹H and ¹³C NMR Spectroscopy [1][11][12][13][14][15][16][17][18]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[1][14][15]

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹³C NMR, proton decoupling is typically used.

-

Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Protocol: FTIR Spectroscopy [19][20][21][22][23]

-

Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Protocol: Mass Spectrometry [24][25][26][27]

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, derivatization to a more volatile ester may be necessary.[24][25][27]

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum and identify the molecular ion peak and characteristic fragment ions.

Biological Activity and Drug Development Relevance

Currently, there is a notable lack of publicly available information regarding the specific biological activity, pharmacological profile, or direct involvement in signaling pathways of this compound.

It is important to distinguish this compound from its amino-substituted analog, (S)-2-amino-4-cyanobutanoic acid (also known as β-cyano-L-alanine). The latter is a known neurotoxin found in certain legumes that acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.[28] However, these neurotoxic properties cannot be attributed to this compound without direct experimental evidence.

The bifunctional nature of this compound makes it a potential scaffold for the synthesis of novel compounds with potential therapeutic applications. Its ability to be transformed into various derivatives, such as amino acids and other heterocyclic structures, suggests its utility as a starting material in drug discovery programs. Further research is required to explore the intrinsic biological activity of this compound and its derivatives.

Hypothesized Relationship in Neurotransmitter Research

Given the structural relationship of some of its potential derivatives to neurotransmitters, a hypothetical area of investigation could be its interaction with neuronal signaling pathways. The diagram below illustrates a simplified generic signaling pathway that could be a starting point for such investigations.

Caption: Hypothetical signaling pathway for a derivative.

Conclusion

This compound is a versatile chemical entity with a range of potential applications in organic synthesis. This guide has summarized its key chemical and physical properties, provided an overview of its spectroscopic characteristics, and outlined general experimental protocols for its synthesis, purification, and analysis. While there is a significant gap in the understanding of its biological activity, its structural features suggest that it could serve as a valuable building block in the development of new pharmaceutically active compounds. Further research into its pharmacological profile is warranted to fully explore its potential in drug discovery and development.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C5H7NO2 | CID 38239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:39201-33-7 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. mt.com [mt.com]

- 8. theory.labster.com [theory.labster.com]

- 9. benchchem.com [benchchem.com]

- 10. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. hmdb.ca [hmdb.ca]

- 14. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. gcms.cz [gcms.cz]

- 25. researchgate.net [researchgate.net]

- 26. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 27. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 28. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-cyanobutanoic acid, a valuable bifunctional molecule in organic synthesis. The document details several key methodologies, offering in-depth experimental protocols and quantitative data to aid researchers in the selection and implementation of the most suitable synthetic route for their specific applications.

Synthesis via Nucleophilic Substitution (Kolbe Nitrile Synthesis)

The Kolbe nitrile synthesis is a classical and effective method for the formation of nitriles from alkyl halides. In the context of this compound synthesis, this pathway involves the reaction of a 4-halobutanoic acid or its ester derivative with a cyanide salt.

Caption: Kolbe nitrile synthesis of this compound.

This protocol is adapted from the synthesis of methyl 4-cyano-3-oxobutanoate and is expected to be effective for the synthesis of this compound from 4-bromobutanoic acid.

Materials:

-

4-bromobutanoic acid

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobutanoic acid (1 equivalent) in anhydrous DMSO.

-

Add sodium cyanide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Separate the aqueous layer and extract it twice more with diethyl ether.

-

Combine the organic layers and wash them with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel.

| Parameter | Value | Reference |

| Purity (of a similar product) | 71-83% | [1] |

| Note | Yields for the direct synthesis of this compound via this method are not readily available in the literature but are expected to be moderate to good based on analogous reactions. |

Synthesis via Hydrolysis of Adiponitrile (B1665535)

The partial hydrolysis of adiponitrile presents a potential route to this compound. This process requires careful control of reaction conditions to favor the formation of the monocarboxylic acid over the dicarboxylic acid (adipic acid) or the diamide.

Caption: Hydrolysis pathway of adiponitrile.

Selective hydrolysis can be challenging. The reaction is typically carried out under acidic or basic conditions, or with enzymatic catalysis.

-

Acid-Catalyzed Hydrolysis: Use of a stoichiometric amount of water in the presence of a strong acid catalyst (e.g., H₂SO₄) at controlled temperatures may favor the mono-acid.

-

Base-Catalyzed Hydrolysis: A limited amount of a strong base (e.g., NaOH) can be used, but this often leads to the formation of the corresponding carboxylate salt.

-

Enzymatic Hydrolysis: Nitrilase enzymes can offer high selectivity for the hydrolysis of one nitrile group. This approach is particularly promising for achieving high yields of the desired product.

Detailed quantitative data for the selective hydrolysis of adiponitrile to this compound is not extensively reported, as the reaction often proceeds to the diacid.

Synthesis from Glutamic Acid

This pathway involves the transformation of the amino group of glutamic acid into a nitrile. This is a multi-step process that can be achieved through diazotization followed by cyanation (a Sandmeyer-type reaction).

Caption: Synthesis workflow from glutamic acid.

-

Diazotization: The amino group of glutamic acid is converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).

-

Cyanation: The diazonium salt is then reacted with a cyanide source, typically copper(I) cyanide (CuCN), to introduce the nitrile group.

This route can be complicated by side reactions and the instability of the diazonium intermediate.

Spectroscopic Data for this compound

The identity and purity of synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR | Expected signals would include a triplet around 2.5 ppm (CH₂ adjacent to COOH), a triplet around 2.4 ppm (CH₂ adjacent to CN), and a multiplet around 2.0 ppm for the central CH₂ group. |

| ¹³C NMR | Characteristic peaks are expected around 178 ppm for the carboxylic acid carbon, 119 ppm for the nitrile carbon, and in the range of 15-35 ppm for the aliphatic carbons. |

| IR Spectroscopy | Key vibrational bands would be observed around 2240 cm⁻¹ for the C≡N stretch and a broad band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, along with a C=O stretch around 1710 cm⁻¹. |

This guide provides a foundational understanding of the key synthetic routes to this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described protocols for their specific laboratory conditions and purity requirements.

References

An In-depth Technical Guide to 4-Cyanobutanoic Acid (CAS Number: 39201-33-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobutanoic acid, also known as 4-cyanobutyric acid, is a bifunctional organic compound containing both a carboxylic acid and a nitrile group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds such as piperidones, which are core structures in many pharmaceuticals. Its application in chemoenzymatic processes, leveraging the selectivity of enzymes for nitrile hydrolysis, further highlights its importance in the development of green and sustainable chemical manufacturing. This guide provides a comprehensive overview of the technical data and methodologies associated with this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with a relatively low melting point. It is soluble in polar organic solvents. The key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 39201-33-7 | [1] |

| Molecular Formula | C₅H₇NO₂ | |

| Molecular Weight | 113.11 g/mol | |

| Melting Point | 35 °C | [1] |

| Boiling Point | 320.4 °C at 760 mmHg | [1] |

| Density | 1.141 g/cm³ | [1] |

| Flash Point | 147.6 °C | [1] |

| InChI Key | YXBVMSQDRLXPQV-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)CCCC#N | |

| Appearance | White to off-white solid | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.45 | t | 2H | -CH₂-CN |

| ~2.35 | t | 2H | -CH₂-COOH |

| ~1.95 | p | 2H | -CH₂-CH₂-CH₂- |

| ~11.5 | br s | 1H | -COOH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~178 | C | C=O (Carboxylic acid) |

| ~119 | C | C≡N (Nitrile) |

| ~32 | CH₂ | -CH₂-COOH |

| ~23 | CH₂ | -CH₂-CH₂-CH₂- |

| ~16 | CH₂ | -CH₂-CN |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 2250-2210 | Medium, Sharp | C≡N stretch (Nitrile) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1420 | Medium | O-H bend (Carboxylic acid) |

| 1290 | Medium | C-O stretch (Carboxylic acid) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 113 | [M]⁺ (Molecular ion) |

| 95 | [M - H₂O]⁺ |

| 68 | [M - COOH]⁺ |

| 55 | [C₄H₅]⁺ |

| 45 | [COOH]⁺ |

Synthesis and Experimental Protocols

A more contemporary and selective method for the synthesis of cyanocarboxylic acids is through biocatalysis, leveraging the action of nitrilase enzymes.

Biocatalytic Synthesis via Nitrilase-Mediated Hydrolysis

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. This approach offers high selectivity and mild reaction conditions, making it an attractive green alternative to chemical methods. A potential experimental workflow for the synthesis of this compound from a suitable dinitrile precursor is outlined below. This protocol is based on procedures for similar enzymatic conversions.

Experimental Protocol: Enzymatic Hydrolysis of a Dinitrile

-

Enzyme Preparation: A nitrilase, such as the one from Acidovorax facilis 72W, is expressed in a suitable host organism (e.g., E. coli) and can be used as a whole-cell biocatalyst or as a purified enzyme. For whole-cell catalysis, cells are harvested by centrifugation and washed with a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

-

Reaction Setup: The reaction is typically carried out in a buffered aqueous solution. A suspension of the whole-cell biocatalyst or the purified enzyme is prepared in a reaction vessel.

-

Substrate Addition: The dinitrile substrate (e.g., glutaronitrile) is added to the enzyme suspension. The substrate concentration is a critical parameter to optimize to avoid substrate or product inhibition.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 25-40 °C) and pH (typically 7.0-8.0) with gentle agitation.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to measure the consumption of the dinitrile and the formation of this compound.

-

Work-up and Purification: Upon completion of the reaction, the biocatalyst is removed by centrifugation or filtration. The aqueous solution is then acidified (e.g., with HCl) to protonate the carboxylate. The product, this compound, can be extracted with an organic solvent (e.g., ethyl acetate), and the solvent is subsequently removed under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Caption: Workflow for the biocatalytic synthesis of this compound.

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a versatile building block for the synthesis of more complex molecules, particularly lactams.

Chemoenzymatic Synthesis of Lactams

Lactams, specifically piperidones, are prevalent scaffolds in a wide range of pharmaceuticals, including antibiotics.[2] this compound is a key precursor in a chemoenzymatic route to these compounds. The process typically involves the selective enzymatic hydrolysis of a dinitrile to form the cyanocarboxylic acid, followed by chemical reduction of the nitrile to an amine, which then undergoes spontaneous intramolecular cyclization to form the lactam.

Caption: Chemoenzymatic pathway from a dinitrile to a piperidone via this compound.

Signaling and Metabolic Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in specific signaling pathways in mammalian systems. Its primary role appears to be that of a synthetic intermediate. However, it is a substrate for nitrilase enzymes, which are part of the broader metabolic pathways for nitrile detoxification and utilization in microorganisms. In this context, it can be considered an intermediate in a catabolic pathway that converts nitriles into valuable metabolites like amino acids. For example, 4-amino-4-cyanobutanoic acid, a related compound, is known to be hydrolyzed by nitrilases to glutamate.[3]

References

Spectroscopic Profile of 4-Cyanobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-cyanobutanoic acid. It is designed to assist researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development in the identification and characterization of this molecule. This document presents a summary of expected spectroscopic data, detailed experimental protocols for obtaining such data, and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound based on the analysis of its functional groups: a carboxylic acid, a nitrile, and a saturated alkyl chain. While this data is representative, experimental values may vary based on the specific conditions of data acquisition.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| ~3300-2500 | O-H stretch (Carboxylic Acid) | Strong, Broad |

| ~2950-2850 | C-H stretch (Alkyl) | Medium |

| ~2250 | C≡N stretch (Nitrile) | Medium, Sharp |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| ~1420 | O-H bend (Carboxylic Acid) | Medium |

| ~1300 | C-O stretch (Carboxylic Acid) | Medium |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet | 1H | -COOH |

| ~2.50 | Triplet | 2H | -CH₂-COOH |

| ~2.45 | Triplet | 2H | -CH₂-CN |

| ~2.05 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~178 | C=O (Carboxylic Acid) |

| ~119 | C≡N (Nitrile) |

| ~33 | -CH₂-COOH |

| ~24 | -CH₂-CH₂-CH₂- |

| ~16 | -CH₂-CN |

Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Proposed Fragment Ion |

| 113 | [M]⁺ (Molecular Ion) |

| 95 | [M - H₂O]⁺ |

| 85 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 68 | [M - COOH]⁺ |

| 55 | [C₄H₇]⁺ |

| 45 | [COOH]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Solid Sample (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the Fourier Transform Infrared (FTIR) spectrometer or position the ATR accessory.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

-

-

¹H NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 300 MHz spectrometer might include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Data Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 75 MHz spectrometer might include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 512 or more) to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts and multiplicities of the signals in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to assign them to the respective nuclei in the this compound molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). Derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC, where the compound is vaporized and separated on a capillary column.

-

The eluting compound enters the mass spectrometer's ion source.

-

-

Direct Infusion:

-

Prepare a dilute solution of the sample.

-

Infuse the solution directly into the ion source using a syringe pump.

-

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection and Data Processing:

-

The detector records the abundance of each ion at a specific m/z.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.

-

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic Analysis Workflow for this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-cyanobutanoic acid. It details the characteristic vibrational frequencies, provides a standardized experimental protocol for sample analysis, and illustrates the key spectral-structural correlations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of nitrile-containing carboxylic acids.

Data Presentation: Characteristic Infrared Absorptions

While a definitive experimental spectrum for this compound is not publicly available, the following table summarizes the expected infrared absorption peaks based on the well-established characteristic frequencies of its constituent functional groups. These values provide a reliable basis for the identification and structural elucidation of this molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 2960-2850 | Medium to Strong | C-H Stretch | Alkane |

| 2260-2220 | Medium | C≡N Stretch | Nitrile |

| 1760-1690 | Strong | C=O Stretch | Carboxylic Acid |

| 1470-1350 | Medium | C-H Bend | Alkane |

| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid |

| 950-910 | Medium, Broad | O-H Bend | Carboxylic Acid |

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound is distinguished by the prominent features of its two primary functional groups: the carboxylic acid and the nitrile group.

-

Carboxylic Acid Group (-COOH): The most recognizable feature is the extremely broad absorption band appearing in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][2] Superimposed on this broad peak are the sharper C-H stretching vibrations of the aliphatic chain. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected between 1760 and 1690 cm⁻¹.[1] Furthermore, the spectrum will exhibit a strong C-O stretching band in the 1320-1210 cm⁻¹ region and a broad O-H bending vibration around 950-910 cm⁻¹.[1]

-

Nitrile Group (-C≡N): A sharp absorption of medium intensity is anticipated in the 2260-2220 cm⁻¹ range, which is highly characteristic of a nitrile C≡N stretching vibration.[3] This region of the IR spectrum is relatively uncongested, making this peak a reliable diagnostic marker for the presence of the nitrile functional group.

-

Aliphatic Chain (-CH₂-): The methylene (B1212753) groups of the butanoic acid backbone will give rise to C-H stretching absorptions between 2960 and 2850 cm⁻¹ and C-H bending (scissoring and rocking) vibrations in the 1470-1350 cm⁻¹ range.

Experimental Protocols

The following section details a standardized methodology for obtaining the infrared spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet method. This technique is widely used for producing high-quality spectra of solid organic compounds.

Objective: To obtain a high-resolution Fourier-transform infrared (FTIR) spectrum of this compound in the solid state.

Materials and Equipment:

-

This compound (solid)

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound.

-

Weigh approximately 100-200 mg of dry, infrared-grade KBr.

-

Combine the this compound and KBr in an agate mortar.

-

Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The transparency of the final pellet is dependent on the particle size and homogeneity of the mixture.

-

-

Pellet Formation:

-

Transfer a portion of the ground mixture into the pellet die.

-

Ensure the powder is evenly distributed across the bottom surface of the die.

-

Assemble the pellet press according to the manufacturer's instructions.

-

Place the die in the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

-

Acquire the infrared spectrum of the this compound sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction on the acquired sample spectrum.

-

Label the significant absorption peaks with their corresponding wavenumbers.

-

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the infrared spectroscopic analysis of this compound.

Caption: Experimental Workflow for FTIR Analysis.

Caption: Functional Group to IR Absorption Correlation.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-Cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 4-cyanobutanoic acid, a bifunctional molecule of interest in various scientific domains. Due to the limited availability of public domain mass spectra for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous structures. Furthermore, it outlines comprehensive experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Cyanobutyric acid |

| Molecular Formula | C₅H₇NO₂[1] |

| Molecular Weight | 113.11 g/mol [1] |

| CAS Number | 39201-33-7[1] |

| Chemical Structure | NC-CH₂-CH₂-CH₂-COOH |

Predicted Electron Ionization (EI) Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound upon electron ionization, based on common fragmentation pathways for carboxylic acids and aliphatic nitriles. The relative intensity is an educated estimation and would require experimental verification.

| m/z (Predicted) | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway | Relative Intensity (Predicted) |

| 113 | [C₅H₇NO₂]⁺• | [NC(CH₂)₃COOH]⁺• | Molecular Ion | Very Low |

| 112 | [C₅H₆NO₂]⁺ | [NC(CH₂)₂CHCOOH]⁺ | Loss of H• from α-carbon to nitrile | Low |

| 95 | [C₅H₅NO]⁺• | [NC(CH₂)₃CO]⁺• | Loss of H₂O | Low |

| 85 | [C₄H₅NO]⁺• | [NC(CH₂)₂CH₂]⁺• | α-cleavage, loss of COOH• | Moderate |

| 68 | [C₄H₆N]⁺ | [CH₂=CHCH₂C≡NH]⁺ | McLafferty-type rearrangement from nitrile | Moderate |

| 60 | [C₂H₄O₂]⁺• | [CH₂=C(OH)₂]⁺• | McLafferty rearrangement from carboxylic acid | High (likely base peak) |

| 45 | [COOH]⁺ | [•COOH]⁺ | α-cleavage, loss of •(CH₂)₃CN | Moderate |

| 41 | [C₂H₃N]⁺• | [CH₂=C=NH]⁺• | Cleavage of the alkyl chain | High |

Fragmentation Pathways and Mechanisms

The fragmentation of this compound in an EI-MS system is expected to be driven by the presence of both the carboxylic acid and the nitrile functional groups.

Carboxylic Acid Fragmentation:

-

McLafferty Rearrangement: This is a characteristic fragmentation for carboxylic acids with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond. This is predicted to produce the base peak at m/z 60.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon results in the loss of the alkyl-nitrile chain as a radical and the formation of the [COOH]⁺ ion at m/z 45.

Nitrile Fragmentation:

-

Loss of an Alpha-Hydrogen: The loss of a hydrogen atom from the carbon adjacent to the nitrile group can lead to a stabilized cation, resulting in an [M-1]⁺ peak at m/z 112.

-

McLafferty-type Rearrangement: A rearrangement involving the nitrile group can also occur, leading to characteristic fragments such as the one predicted at m/z 68.

Other Fragmentations:

-

The loss of a water molecule from the molecular ion can produce a peak at m/z 95.

-

Cleavage of the C-C bonds in the alkyl chain can lead to smaller fragments, such as the ion at m/z 41.

References

An In-depth Technical Guide to the Physical Properties of 4-Cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Cyanobutanoic acid (also known as 4-cyanobutyric acid). The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a synthetic intermediate or building block. This document consolidates key data, outlines general experimental protocols for property determination, and presents logical and experimental workflows through structured diagrams.

Core Physical and Chemical Properties

This compound is a bifunctional organic compound containing both a carboxylic acid and a nitrile functional group. These groups dictate its chemical reactivity and physical properties, such as its polarity, solubility, and boiling point.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO₂ | [1][2][3] |

| Molecular Weight | 113.11 g/mol | [1] |

| Melting Point | 35 °C | |

| Boiling Point | 320.4 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| pKa | 2.42 (at 25 °C) | |

| Appearance | Solid | |

| CAS Number | 39201-33-7 | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Available data includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for the carboxylic carbon, the nitrile carbon, and the three methylene (B1212753) carbons in the aliphatic chain.[1][4]

-

Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry data is available, which helps in determining the molecular weight and fragmentation pattern of the compound, further confirming its structure.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by key absorption bands corresponding to its functional groups.[1] A strong and sharp absorption is expected around 2250 cm⁻¹ for the nitrile (C≡N) stretch.[5] The carboxylic acid group will exhibit a very broad O-H stretching band around 3000 cm⁻¹ and a strong carbonyl (C=O) stretching band around 1710 cm⁻¹.[5]

Experimental Protocols

While specific experimental records for the determination of this compound's properties are not detailed in the literature, the following are detailed, standard methodologies used for determining the key physical properties of solid organic acids.

3.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[6]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of this compound.[6][7]

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a depth of 1-2 mm.[7][8]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7]

-

The assembly is placed in the heating block of a melting point apparatus or an oil bath (Thiele tube).[6]

-

The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.[6]

-

A second, careful determination is performed with a fresh sample, heating slowly at a rate of about 1-2 °C per minute as the temperature approaches the expected melting point.[6][9]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[8][9] For a pure compound, this range is typically narrow (0.5-1.0 °C).[6]

-

3.2. Boiling Point Determination (Thiele Tube Method)

Due to its high boiling point, distillation is a suitable method. However, for small quantities, the Thiele tube method is effective.

-

Apparatus: Thiele tube, small test tube (e.g., fusion tube), capillary tube (sealed at one end), thermometer, heating oil (e.g., mineral oil), and a liquid sample of this compound (melted).[10][11]

-

Procedure:

-

A small amount of the liquid sample (about 0.5 mL) is placed in the small test tube.[11]

-

A capillary tube is placed inside the test tube with its open end down.[11]

-

The test tube is attached to a thermometer and placed in a Thiele tube containing heating oil.[10]

-

The side arm of the Thiele tube is heated gently. Initially, trapped air will bubble from the capillary.[12]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the vapor pressure of the liquid equals the atmospheric pressure.[10][12]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

-

3.3. pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[13][14]

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and standardized sodium hydroxide (B78521) (NaOH) solution (carbonate-free).[14]

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

The pH electrode is calibrated using standard buffer solutions.

-

The acid solution is placed in a beaker with a magnetic stir bar, and the initial pH is recorded.

-

The standardized NaOH solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded. This process is continued past the equivalence point.

-

A titration curve is generated by plotting the measured pH versus the volume of NaOH added.

-

The pKa is determined from the curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[13]

-

3.4. Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the compound's polarity.

-

Apparatus: Test tubes, spatula, and a range of solvents (e.g., water, hexane, 5% NaOH, 5% HCl).[15][16]

-

Procedure:

-

A small, standardized amount of this compound (e.g., 25 mg) is placed into a test tube.[17]

-

A small volume of the solvent (e.g., 0.75 mL) is added.[17]

-

The tube is vigorously shaken or stirred for a set period (e.g., 60 seconds).[15][17]

-

The mixture is observed to determine if the solid has completely dissolved. The compound is classified as soluble or insoluble in that solvent.[15]

-

For Acid/Base Solubility:

-

Visualizations: Workflows and Relationships

4.1. Molecular Structure and Functional Groups

The physical properties of this compound are a direct consequence of its molecular structure, which features both a polar carboxylic acid group and a polar nitrile group.

References

- 1. This compound | C5H7NO2 | CID 38239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:39201-33-7 | Chemsrc [chemsrc.com]

- 3. This compound [stenutz.eu]

- 4. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. m.youtube.com [m.youtube.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. chem.ws [chem.ws]

- 16. scribd.com [scribd.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. www1.udel.edu [www1.udel.edu]

4-Cyanobutanoic Acid: An In-depth Technical Guide to Its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-cyanobutanoic acid. Due to a lack of extensive, publicly available experimental data, this document combines known physicochemical properties with theoretical predictions and established methodologies to offer a robust framework for understanding and determining the solubility of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems. The document details experimental protocols for solubility determination and provides visualizations to illustrate key concepts and workflows.

Introduction

This compound, a bifunctional molecule containing both a carboxylic acid and a nitrile group, presents unique physicochemical properties that are of interest in various chemical and pharmaceutical applications. Its structure suggests a degree of polarity that influences its solubility in aqueous and organic solvents. A thorough understanding of its solubility is critical for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry. This guide aims to consolidate the available information, provide estimated solubility characteristics, and detail the necessary experimental procedures to obtain precise and accurate solubility data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to understanding and predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₂ | [1][2] |

| Molecular Weight | 113.11 g/mol | [1] |

| pKa (at 25°C) | 2.42 | [2] |

| Calculated LogP | -0.2 to -0.42 | [1][3] |

| Melting Point | 35 °C | |

| Boiling Point | 320.4 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

Table 1: Physicochemical Properties of this compound

Predicted Solubility Characteristics

In the absence of direct experimental data, the solubility of this compound can be predicted based on its structure and physicochemical properties.

Aqueous Solubility

The presence of a carboxylic acid group suggests that this compound is likely to be soluble in water. The low calculated LogP value (-0.2 to -0.42) further supports its hydrophilic nature. As a carboxylic acid, its aqueous solubility is expected to be significantly influenced by pH.

pH-Dependent Solubility

With a pKa of 2.42, this compound will exist predominantly in its protonated, neutral form at pH values below its pKa. At pH values above 2.42, it will increasingly deprotonate to form the more soluble carboxylate anion. This suggests that the aqueous solubility will be significantly higher in neutral and basic solutions compared to acidic solutions.

Organic Solvent Solubility

Based on general solubility principles for small organic acids, this compound is expected to be soluble in polar protic solvents such as methanol, ethanol, and other lower alcohols, as well as polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). Its solubility in nonpolar solvents like hexane (B92381) and toluene (B28343) is predicted to be low.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative data, the following experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated titration method.

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary experiment should be conducted to determine the time to reach equilibrium.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or titration method.

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

pH-Solubility Profile Determination

Objective: To determine the solubility of this compound as a function of pH.

Materials:

-

Same as in section 4.1.

-

A series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

Procedure:

-

Follow the shake-flask method described in section 4.1.

-

Use the different pH buffers as the solvents.

-

Measure the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was not exceeded.

-

Plot the determined solubility against the final measured pH.

Data Presentation

The following tables are templates for organizing the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| 0.1 N HCl (pH ~1) | 25 | ||

| Phosphate Buffer | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| DMSO | 25 | ||

| Acetonitrile | 25 |

Table 2: Solubility of this compound in Various Solvents at 25°C (Template)

| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| 1.2 | 37 | ||

| 2.0 | 37 | ||

| 3.0 | 37 | ||

| 4.0 | 37 | ||

| 5.0 | 37 | ||

| 6.0 | 37 | ||

| 7.4 | 37 | ||

| 8.0 | 37 |

Table 3: pH-Solubility Profile of this compound at 37°C (Template)

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Predicted pH-Solubility Relationship

This diagram illustrates the expected relationship between pH and the solubility of this compound, based on its acidic nature.

Caption: Predicted pH vs. Solubility Relationship.

Conclusion

References

An In-depth Technical Guide to the Thermodynamic Properties of 4-Cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 4-cyanobutanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established methodologies for determining these properties and presents comparative data from structurally related molecules, namely butanoic acid and pentanoic acid. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by providing both a theoretical framework and practical insights into the experimental determination of thermodynamic parameters.

Introduction

This compound, a bifunctional molecule containing both a nitrile and a carboxylic acid group, presents an interesting case for thermodynamic study due to the influence of these two functional groups on its physicochemical properties. Thermodynamic parameters such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp) are fundamental to understanding the stability, reactivity, and behavior of a compound in various chemical and biological systems. This data is critical in drug development for predicting compound stability, solubility, and interactions with biological targets.

Quantitative Thermodynamic Data

The following tables summarize the available experimental thermodynamic data for butanoic acid and pentanoic acid at standard conditions (298.15 K and 1 atm). This data provides a baseline for estimating the thermodynamic properties of this compound. The presence of the electron-withdrawing nitrile group in this compound is expected to influence these values.

Table 1: Standard Molar Enthalpy of Formation and Combustion

| Compound | Molecular Formula | State | ΔfH° (kJ/mol) | ΔcH° (kJ/mol) |

| Butanoic Acid[1] | C₄H₈O₂ | liquid | -533.8 | -2183.6 |

| Pentanoic Acid[2][3] | C₅H₁₀O₂ | liquid | -559.4 | -2834.6 |

Table 2: Standard Molar Entropy and Heat Capacity

| Compound | Molecular Formula | State | S° (J/mol·K) | Cp (J/mol·K) |

| Butanoic Acid[1] | C₄H₈O₂ | liquid | 222.6 | 177.5 |

| Pentanoic Acid[2][3] | C₅H₁₀O₂ | liquid | 262.8 | 204.6 |

Table 3: Standard Molar Gibbs Free Energy of Formation

| Compound | Molecular Formula | State | ΔfG° (kJ/mol) |

| Butanoic Acid[4] | C₄H₈O₂ | liquid | -376.9 |

| Pentanoic Acid | C₅H₁₀O₂ | liquid | Not available |

Note: The Gibbs free energy of formation for butanoic acid was converted from kcal/mol to kJ/mol.

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of organic compounds like this compound relies on precise calorimetric techniques. The primary methods are combustion calorimetry, adiabatic calorimetry, and differential scanning calorimetry.

3.1. Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the predominant method for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The experimental procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.

-

Sample Preparation: A precisely weighed sample of the compound (typically in solid or liquid form) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to ensure ignition.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of ignition and any side reactions. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.[5]

3.2. Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature with high accuracy. In an adiabatic calorimeter, the sample is thermally isolated from its surroundings, meaning no heat is exchanged.

-

Sample Encapsulation: A known mass of the sample is sealed in a container of negligible heat capacity.

-

Calorimeter Environment: The sample container is placed in a vacuum chamber, which is surrounded by an adiabatic shield. The temperature of the shield is controlled to precisely match the temperature of the sample container at all times, thus preventing any heat loss.

-

Heating and Measurement: A known amount of electrical energy is supplied to the sample, causing its temperature to rise. The temperature increase is measured with a high-precision thermometer.

-

Calculation: The heat capacity (Cp) is calculated from the amount of electrical energy supplied (Q), the mass of the sample (m), and the resulting temperature change (ΔT) using the formula: Cp = Q / (m * ΔT).

-

Entropy Determination: By measuring the heat capacity over a range of temperatures starting from near absolute zero, the standard molar entropy (S°) can be determined by integrating the heat capacity data with respect to temperature.

3.3. Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[6] It is particularly useful for determining heat capacities and the enthalpies of phase transitions.[6][7]

-

Sample and Reference Preparation: A small, accurately weighed amount of the sample is placed in a sample pan, and an empty pan is used as a reference.

-

Heating Program: The sample and reference are heated at a constant rate.

-

Measurement: The instrument measures the difference in heat flow between the sample and the reference required to maintain both at the same temperature.

-

Data Interpretation:

-

Heat Capacity: The heat capacity of the sample can be determined from the difference in heat flow between the sample and the reference.[7]

-

Phase Transitions: Endothermic events (e.g., melting) or exothermic events (e.g., crystallization) in the sample result in a peak on the DSC thermogram. The area under the peak is directly proportional to the enthalpy change of the transition.

-

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Bomb Calorimetry

A flowchart of the bomb calorimetry process.

Conclusion

This technical guide has provided a foundational understanding of the thermodynamic properties of this compound by presenting data from analogous compounds and detailing the primary experimental methodologies for their determination. For researchers and professionals in drug development, an understanding of these properties is crucial for predicting the behavior and stability of new chemical entities. While direct experimental data for this compound remains a gap in the current literature, the protocols and comparative data presented herein offer a robust framework for future experimental design and theoretical estimation of its thermodynamic profile. The application of computational chemistry methods also presents a viable pathway for obtaining reliable estimates of these properties.

References

- 1. Butanoic acid [webbook.nist.gov]

- 2. Pentanoic acid [webbook.nist.gov]

- 3. Pentanoic acid [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Cyanobutanoic Acid: Discovery, History, and Synthetic Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobutanoic acid, a bifunctional molecule containing both a carboxylic acid and a nitrile group, serves as a versatile building block in organic synthesis. Its history is intrinsically linked to the development of peptide chemistry, particularly as a derivative of glutamine. This technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic protocols for this compound. Physicochemical data is presented in a structured format for clarity, and key synthetic pathways are illustrated using logical diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as γ-cyanobutyric acid, is a valuable intermediate in the synthesis of a variety of organic molecules. The presence of two reactive functional groups—a carboxylic acid and a nitrile—allows for a wide range of chemical transformations, making it a key precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This guide aims to provide an in-depth exploration of its origins, historical significance, and the evolution of its synthesis.

Discovery and History

While a singular, definitive report detailing the "discovery" of this compound is not prominent in the historical literature, its intellectual origins can be traced to the mid-20th century, a period of significant advancement in peptide synthesis. The history of its amino derivative, (S)-2-amino-4-cyanobutanoic acid, is well-documented and provides crucial context.

In 1960, a team of scientists including Rudinger, Zaoral, and Gutmann, were tackling challenges associated with the incorporation of glutamine into synthetic peptides. Glutamine's amide side chain was prone to undesirable side reactions under the conditions of peptide synthesis. To circumvent this, they developed a method to dehydrate L-glutamine, converting the amide group into a more stable nitrile group, thus forming γ-cyano-α-L-aminobutyric acid (2-amino-4-cyanobutanoic acid).[1] This novel compound served as a stable and soluble synthon for glutamine in peptide synthesis.[1]

Given that the conversion of a nitrile back to a carboxylic acid (or amide) is a fundamental transformation in organic chemistry, it is highly probable that this compound was either already known or its synthesis was considered a trivial step from readily available precursors at that time. The focus of the 1960 research was on the utility of the amino-acid derivative in the complex context of peptide chemistry, rather than the synthesis of the parent cyanocarboxylic acid itself.

The logical relationship between glutamine and this compound derivatives can be visualized as follows:

Caption: Relationship between L-Glutamine and this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₂ | PubChem |

| Molecular Weight | 113.11 g/mol | PubChem |

| CAS Number | 39201-33-7 | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Boiling Point | 320.4 ± 25.0 °C at 760 mmHg | ChemSrc |

| Density | 1.1 ± 0.1 g/cm³ | ChemSrc |

| Flash Point | 147.6 ± 23.2 °C | ChemSrc |

| pKa | 4.42 (Predicted) | PubChem |

| LogP | -0.42 | ChemSrc |

Experimental Protocols for Synthesis

Several synthetic routes to this compound and its derivatives have been developed. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Hydrolysis of Glutaronitrile

A common and straightforward method for the preparation of this compound is the partial hydrolysis of glutaronitrile. This method leverages the differential reactivity of the two nitrile groups, where one is hydrolyzed to a carboxylic acid while the other remains intact.

Reaction:

NC-(CH₂)₃-CN + H₂O → NC-(CH₂)₃-COOH

Experimental Protocol:

-

Materials: Glutaronitrile, a nitrilase-producing microorganism (e.g., Acidovorax facilis 72W), buffer solution (e.g., sodium acetate (B1210297) buffer, pH 7.0), acid for workup (e.g., concentrated HCl), and an organic solvent for extraction (e.g., ethyl acetate).

-

Procedure:

-

A suspension of the nitrilase-containing cells is prepared in a suitable buffer.

-

Glutaronitrile is added to the cell suspension, and the mixture is stirred at a controlled temperature (e.g., 30°C).

-

The reaction progress is monitored by a suitable analytical technique such as HPLC to follow the conversion of the dinitrile to the cyanocarboxylic acid.

-

Upon completion, the catalyst (cells) is removed by centrifugation or filtration.

-

The pH of the aqueous solution is adjusted to acidic (e.g., pH 2.0-2.5) with concentrated HCl.

-

The product is extracted into an organic solvent like ethyl acetate.

-